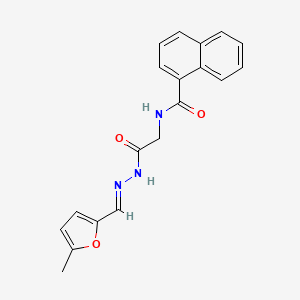![molecular formula C26H26N2O4S B2673414 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2138436-34-5](/img/structure/B2673414.png)
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid” is a chemical compound. It has a molecular weight of 462.57 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)-4-methylthiazole-5-carboxylic acid”. The InChI code is "1S/C26H26N2O4S/c1-16-24(25(29)30)33-23(27-16)14-17-10-12-28(13-11-17)26(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-15H2,1H3,(H,29,30)" .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 462.57 . It is a powder and is stored at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
A convenient synthesis route for related fluoren-9-ylmethoxycarbonyl amino thiazole carboxylic acid compounds demonstrates the utility of these compounds in chemical synthesis, highlighting high yield strategies that involve bromopyruvic acid and aminothioxomethyl carbamic acid esters (Le & Goodnow, 2004). The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used to protect hydroxy-groups alongside various acid- and base-labile protecting groups, showcasing its versatility in organic synthesis. The Fmoc group can be conveniently removed by triethylamine, enabling complex synthesis pathways while leaving other sensitive groups intact (Gioeli & Chattopadhyaya, 1982).
Application in Luminescence and Materials Science
The study of carbon dots with high fluorescence quantum yield reveals that organic fluorophores related to thiazolo pyridine carboxylic acids are significant for understanding the fluorescence origins of carbon dots. This insight expands the application of such compounds in materials science, particularly in designing high-efficiency luminescent materials (Shi et al., 2016).
Antimicrobial Activity
Some derivatives of thiazolo[3, 2]pyridines containing pyrazolyl moieties, synthesized from related compounds, have shown significant antimicrobial activities. These findings suggest the potential of fluoren-9-ylmethoxycarbonyl derivative compounds in developing new antimicrobial agents (El-Emary et al., 2005).
Protection Strategy for Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl group's application in peptide synthesis as a protecting strategy for amino groups is well-documented, demonstrating its crucial role in the synthesis of complex peptides and proteins. This utility underscores the importance of such compounds in bioorganic chemistry and drug development (Bodanszky & Bednarek, 2009).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-16-24(25(29)30)33-23(27-16)14-17-10-12-28(13-11-17)26(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-15H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYKECMMXUUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
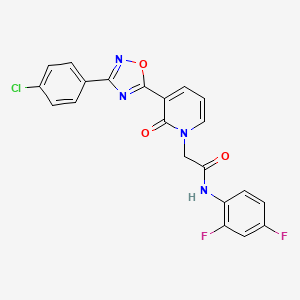
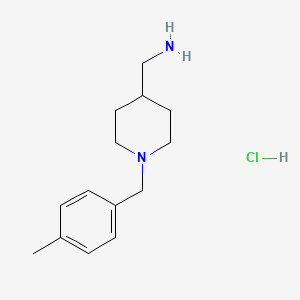
![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)
![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)
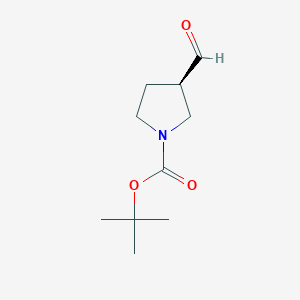
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)
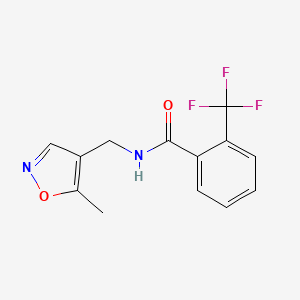
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
